Arylomycin A2

Content Navigation

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Isomeric SMILES

Comprehensive Technical Review: Arylomycin A2 Discovery, Characterization, and Therapeutic Potential

Introduction and Historical Discovery

The arylomycin class of natural product antibiotics represents a promising therapeutic avenue in the ongoing battle against multidrug-resistant bacterial pathogens. First discovered in 2002 from a soil-derived Streptomyces strain isolated in Cape Coast, Ghana, these compounds initially attracted attention due to their novel mechanism of action—inhibition of bacterial type I signal peptidase (SPase) [1] [2]. The arylomycin family comprises several related compounds, with arylomycin A2 serving as a foundational member that has been extensively characterized to establish the core structure-activity relationships of this class [2]. Early evaluations revealed a perplexing discrepancy: while SPase is essential across virtually all eubacteria, the arylomycins demonstrated potent activity against only a limited spectrum of bacteria during initial characterization [3]. This apparent narrow spectrum initially dampened enthusiasm for their therapeutic development, but subsequent research would reveal that these compounds actually possess latent broad-spectrum activity that had been masked by specific resistance mechanisms in many clinically important pathogens [3] [4].

The journey of this compound from discovery to recognition as a promising scaffold for antibiotic development illustrates the complex challenges inherent in natural product drug discovery. Initially, the limited spectrum was interpreted as an intrinsic limitation of the compound class, but strategic investigations into the molecular basis of resistance ultimately revealed that the arylomycins possess a much broader potential spectrum than originally appreciated [3]. This understanding has revitalized interest in these compounds and prompted extensive efforts to develop optimized analogs with improved activity against key pathogens [4].

Producing Organisms and Discovery Timeline

The original isolation of this compound was reported from Streptomyces sp. Tü 6075, with the producing strain identified from a soil sample collected in Ghana [1] [2]. Subsequent research has identified additional producing strains, including Streptomyces parvus CGMCC No. 4027, which produces both this compound and the related arylomycin A4 [5]. The discovery and characterization of these compounds has involved a multi-disciplinary approach spanning microbiology, chemistry, and genetics:

- 2002: Initial discovery and structural elucidation of arylomycins A and B from Streptomyces sp. Tü 6075, with the A series characterized by a standard tyrosine residue and the B series distinguished by nitrotyrosine substitution [2].

- 2004: First crystal structure of this compound bound to E. coli signal peptidase, revealing the molecular basis of enzyme inhibition [1] [5].

- 2007: First total synthesis of this compound, enabling detailed structure-activity relationship studies through synthetic modification [6].

- 2010: Key resistance mechanism elucidated, demonstrating that specific proline residues in SPase confer natural resistance in many pathogens [3].

- 2018: Development of optimized synthetic analogs with significantly improved broad-spectrum activity, validating the potential of the arylomycin scaffold [1].

- 2021: Structural and functional characterization of AryC, the cytochrome P450 enzyme responsible for biaryl coupling in arylomycin biosynthesis, enabling chemo-enzymatic synthesis approaches [7] [8].

Structural Characteristics and Biosynthesis

Chemical Architecture

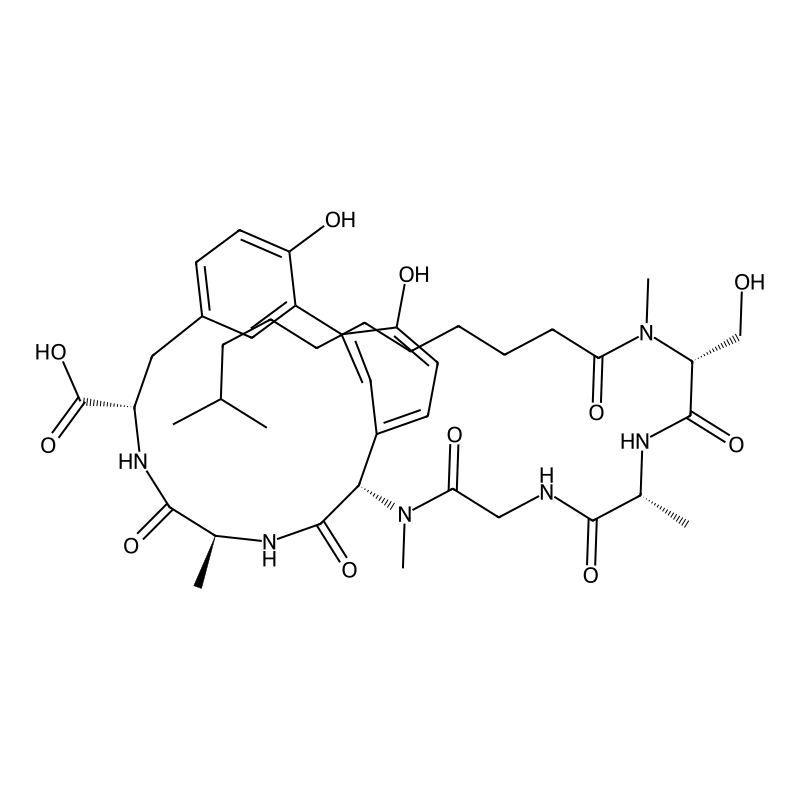

This compound possesses a distinctive structural framework centered around a biaryl-bridged lipohexapeptide core. Detailed analysis reveals the following key structural elements:

- Lipopeptide tail: An N-terminal fatty acid chain (iso-C12) attached via amide linkage to a peptide sequence [9].

- Hexapeptide core: Comprising the sequence D-N-methylSer-D-Ala-Gly-L-N-methyl-4-hydroxyphenylglycine (MeHpg)-L-Ala-L-Tyr [2].

- Macrocyclic structure: Formed through a [3,3']-biaryl bridge between the MeHpg and Tyr residues, creating the characteristic biaryl linkage that defines the class [2].

- Molecular formula: C₃₂H₄₀N₆O₁₁ with a molar mass of 684.703 g·mol⁻¹ [10].

Table 1: Structural Components of this compound

| Structural Element | Chemical Description | Functional Significance |

|---|---|---|

| Lipopeptide tail | 12-carbon branched fatty acid (iso-C12) | Membrane association and penetration |

| Peptide sequence | D-MeSer-D-Ala-Gly-L-MeHpg-L-Ala-L-Tyr | Core scaffold for target interaction |

| Macrocyclization | Biaryl bridge between MeHpg and Tyr | Structural rigidity and target complementarity |

| N-methylations | Methyl groups on Ser and Hpg residues | Metabolic stability and conformational influence |

The three-dimensional structure of this compound has been elucidated through crystallographic studies of the compound bound to its target, revealing an extended β-sheet conformation that effectively mimics the natural substrate of signal peptidase [1]. The C-terminal macrocycle occupies a deep hydrophobic cleft on the enzyme surface, while the C-terminal carboxyl group forms a critical salt bridge with the catalytic serine and lysine residues [4]. The lipopeptide tail extends along a shallow cleft toward the membrane interface, with structural evidence suggesting that the N-terminal portion likely embeds within the lipid bilayer [4].

Biosynthetic Pathway

The biosynthesis of this compound occurs through a non-ribosomal peptide synthetase (NRPS) pathway encoded by the ary gene cluster. This cluster comprises eight genes organized into specific functional categories:

- NRPS genes (aryA, aryB, aryD): Encode the multi-modular enzymatic machinery responsible for assembling the linear hexapeptide precursor [5].

- Post-modification gene (aryC): Encodes a cytochrome P450 enzyme that catalyzes the oxidative biaryl coupling reaction to form the macrocyclic structure [7] [5].

- Precursor synthesis genes (aryF, aryG, aryH): Involved in the biosynthesis of specialized amino acid building blocks [5].

- MbtH gene (aryE): Encodes a small protein that supports NRPS function, typical of many non-ribosomal peptide biosynthetic systems [5].

A remarkable feature of the arylomycin biosynthetic pathway is the function of the AryC enzyme, which performs carrier protein-free biaryl coupling [7] [8]. Unlike analogous cytochrome P450 enzymes in glycopeptide antibiotic biosynthesis that require peptide substrates tethered to carrier proteins, AryC efficiently processes free linear peptide precursors [7]. This unusual property has been attributed to a strongly hydrophobic cavity at the enzyme surface that facilitates substrate recognition without the need for protein-protein interactions, making AryC particularly attractive for biocatalytic applications [7] [8].

The following diagram illustrates the key stages in the biosynthesis of this compound:

Biosynthetic pathway of this compound from linear precursor to macrocyclic product.

Mechanism of Action and Molecular Targets

Inhibition of Bacterial Signal Peptidase

This compound exerts its antibiotic activity through potent inhibition of bacterial type I signal peptidase (SPase), an essential enzyme in the bacterial secretory pathway [1] [9]. SPase is a serine-lysine dyad protease anchored to the outer leaflet of the cytoplasmic membrane that cleaves N-terminal signal peptides from proteins destined for secretion across the membrane [4] [5]. Inhibition of this enzyme prevents proper protein processing and secretion, leading to accumulation of immature precursor proteins at the membrane and ultimately bacterial death [5].

The molecular basis of SPase inhibition has been elucidated through crystallographic studies of this compound bound to the E. coli enzyme [1] [4]. These structural analyses reveal that the antibiotic binds in an extended β-sheet conformation that mimics the natural substrate, with several critical interactions contributing to high-affinity binding:

- The C-terminal macrocycle occupies a deep hydrophobic cleft on the enzyme surface, forming multiple hydrogen bonds and hydrophobic interactions [4].

- The C-terminal carboxylate forms a critical salt bridge with the catalytic serine and lysine residues of the active site [4].

- The peptide tail extends along a shallow cleft on the enzyme surface, forming two hydrogen bonds with backbone residues [4].

- The biaryl bridge provides structural rigidity that preorganizes the molecule for optimal target complementarity [1].

Unique Specificity Advantages

A key advantage of SPase as an antibiotic target is its distinct catalytic mechanism compared to human proteases. While most serine proteases utilize a canonical Ser-His-Asp catalytic triad, bacterial SPase employs a unique Ser-Lys catalytic dyad [6] [5]. This fundamental mechanistic difference significantly reduces the likelihood of cross-reactivity with human proteases, potentially conferring a superior safety profile compared to protease inhibitors targeting conventional catalytic triads [6]. Additionally, the extracellular orientation of the SPase active site eliminates the requirement for compounds to cross the cytoplasmic membrane, thereby reducing one significant barrier to antibiotic activity [3].

The following diagram illustrates the mechanism of action of this compound:

Mechanism of SPase inhibition by this compound leading to bacterial cell death.

Antibacterial Activity and Resistance Mechanisms

Spectrum of Activity

The initial characterization of this compound revealed a surprisingly narrow spectrum of activity, with potent effects against only a limited set of bacteria including Staphylococcus epidermidis, Streptococcus pneumoniae, and the soil bacteria Rhodococcus opacus and Brevibacillus brevis [3] [5]. This restricted activity profile was particularly puzzling given the essential nature and broad conservation of the SPase target across eubacteria [3]. Subsequent research would demonstrate that this apparent narrow spectrum actually resulted from pre-existing resistance mechanisms in many pathogens rather than intrinsic limitations of the compound [3] [4].

Strategic investigations into the molecular basis of resistance revealed that many naturally resistant bacteria, including Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa, possess a specific proline residue in their SPase enzyme that disrupts binding to this compound [3]. When this proline is replaced with other amino acids (such as serine or leucine) through mutation, these otherwise resistant pathogens become highly sensitive to the antibiotic [3] [4]. This discovery significantly expanded the perceived potential spectrum of the arylomycins and highlighted their status as "latent" broad-spectrum antibiotics whose full activity had been masked by widespread natural resistance [4].

Table 2: Antibacterial Activity of this compound and Synthetic Derivatives

| Bacterial Strain | This compound MIC (μg/mL) | Arylomycin C16 MIC (μg/mL) | Notes |

|---|---|---|---|

| Staphylococcus epidermidis (WT) | 1.0 | 0.25 | Naturally sensitive strain |

| Staphylococcus epidermidis (P29S) | 8.0 | 8.0 | Resistant mutant |

| Staphylococcus aureus (WT) | >128 | >128 | Naturally resistant |

| Staphylococcus aureus (P29S) | - | 16.0 | Sensitized mutant |

| Escherichia coli (WT) | >128 | >128 | Naturally resistant |

| Escherichia coli (P84L) | - | 8.0 | Sensitized mutant |

| Pseudomonas aeruginosa (WT) | >128 | >128 | Naturally resistant |

| Pseudomonas aeruginosa (P84L) | - | 16.0 | Sensitized mutant |

| Streptococcus pneumoniae | Active | - | Originally sensitive |

Molecular Basis of Resistance

The primary mechanism of resistance to this compound involves specific point mutations in the SPase target that reduce antibiotic binding affinity without compromising essential enzymatic function. Resistance studies in S. epidermidis demonstrated that spontaneous mutants arise at frequencies of approximately 4 per 10⁹ viable cells, with two primary classes observed [3]:

- Approximately 75% of mutants exhibit a 32-fold increase in MIC associated with a Ser29Pro mutation.

- The remaining 25% show a >256-fold increase in MIC associated with a Ser31Pro mutation.

Structural analysis reveals that these resistance-conferring residues are positioned within the substrate-binding pocket of SPase, where they disrupt critical interactions with the lipopeptide tail of this compound [3] [4]. In E. coli SPase, Pro84 (equivalent to Pro29 in S. epidermidis) interacts with the N-terminal region of the arylomycin tail, preventing formation of a hydrogen bond with a carbonyl oxygen and potentially altering the trajectory of the lipid moiety as it enters the membrane environment [4]. Comprehensive mutagenesis studies demonstrated that proline is unique in its ability to confer high-level resistance at this position, with all other amino acids resulting in sensitive phenotypes [3].

The following diagram illustrates the resistance mechanism:

Molecular mechanism of resistance through SPase mutations reducing arylomycin binding.

Synthesis and Structure-Activity Relationships

Total Synthesis Approaches

The first total synthesis of this compound was reported in 2007 and relied on a Suzuki-Miyaura biaryl coupling strategy to construct the macrocyclic core [6]. This synthetic approach represented a significant milestone that enabled detailed structure-activity relationship studies and the preparation of analog libraries for optimization. Key features of this synthetic route include:

- Use of Suzuki-Miyaura cross-coupling for macrocyclization, which model studies indicated would be more efficient than lactamization-based approaches [6].

- Stepwise assembly of the linear peptide precursor followed by late-stage macrocyclization [6].

- Strategic incorporation of protecting groups to enable selective functionalization and final deprotection [6].

Subsequent synthetic methodologies have expanded the toolbox for this compound preparation, including:

- Intramolecular Suzuki-Miyaura reactions providing improved yields for the key macrocyclization step [1].

- Macrolactamization approaches as an alternative cyclization strategy [7].

- Copper-mediated oxidative phenol coupling enabling direct C-H functionalization of unmodified aromatic amino acids [7].

- Iron-catalyzed cross-coupling using FeCl(TPP) that requires removable tert-butyl activating groups on phenolic residues [7].

Chemo-enzymatic Synthesis

Recent advances have demonstrated the feasibility of chemo-enzymatic synthesis strategies that combine chemical peptide synthesis with enzymatic biaryl coupling using the native AryC cytochrome P450 enzyme [7] [8]. This approach leverages the unique capability of AryC to process free peptide substrates without carrier protein tethering, a property that distinguishes it from similar enzymes in glycopeptide antibiotic biosynthesis [7]. The chemo-enzymatic route involves:

- Convergent preparation of the linear lipopeptide precursor through a hybrid solid-phase and solution-phase peptide synthesis strategy [7].

- Solid-phase peptide synthesis (SPPS) of the tripeptide segment that forms the macrocyclic core, using Fmoc protection chemistry with minimal DBU to prevent epimerization [7].

- Solution-phase synthesis of the lipopeptide side chain through a sequence involving Grignard reaction, saponification, and peptide coupling steps [7].

- Final enzymatic biaryl coupling using recombinant AryC with adrenodoxin/adrenodoxin reductase as redox partner system [7].

This chemo-enzymatic approach represents a significant advance by combining the advantages of chemical synthesis with the efficiency and selectivity of enzymatic transformation, potentially enabling more streamlined access to this compound and analogs for further optimization [7] [8].

Structure-Activity Relationship Studies

Systematic modification of this compound has revealed key structural determinants of antibiotic activity and provided insights for compound optimization:

- Lipopeptide tail: The fatty acid chain plays a critical role in antibiotic activity, with alterations significantly impacting potency [4]. Shorter or longer lipid chains generally reduce activity, indicating optimal membrane interactions require the natural iso-C12 length [4]. Replacement of the lipid amide with a charged tertiary amine abolishes activity, confirming this region embeds in hydrophobic environments [4].

- N-methylations: The N-methyl groups on serine and hydroxyphenylglycine residues contribute to metabolic stability and influence conformational properties [6].

- Biaryl bridge: The macrocyclic structure is essential for target recognition and inhibition, with the biaryl linkage providing rigid preorganization complementary to the SPase active site [1] [4].

- Glycosylation: The deoxymannose moiety present in related lipoglycopeptides appears less critical for activity, as its removal minimally impacts potency [6].

Research Applications and Future Directions

The unique mechanism of action and promising antibacterial properties of this compound have established it as a valuable tool compound and scaffold for antibiotic development. Key research applications and future directions include:

- Probe for bacterial secretion studies: As a specific SPase inhibitor, this compound provides a valuable chemical tool for investigating protein secretion pathways in diverse bacterial species [9] [5].

- Combination therapy: Evidence suggests that arylomycin analogs can potentiate the activity of other antibiotics by inhibiting secretion of resistance factors such as β-lactamases [5].

- Scaffold for broad-spectrum antibiotic development: The discovery that natural resistance can be overcome through targeted modification has inspired efforts to develop optimized analogs with improved activity against resistant pathogens [3] [4].

- Biocatalytic platform development: The unique properties of AryC have prompted exploration of this enzyme as a general biocatalyst for preparation of biaryl-containing peptides [7] [8].

Recent progress has validated the potential of this approach, with optimized synthetic arylomycin analogs such as G0775 demonstrating significantly broadened spectrum and enhanced potency against Gram-negative pathogens [1]. These advances confirm that the arylomycin scaffold can be optimized to overcome natural resistance mechanisms, reinstating the broad-spectrum activity predicted by the essential nature of the SPase target [1].

Conclusion

References

- 1. - Wikipedia Arylomycin [en.wikipedia.org]

- 2. and B, New Biaryl-bridged Lipopeptide Antibiotics... Arylomycins A [jstage.jst.go.jp]

- 3. Broad Spectrum Antibiotic Activity of the Arylomycin Natural ... [pmc.ncbi.nlm.nih.gov]

- 4. Initial efforts toward the optimization of arylomycins for antibiotic... [pmc.ncbi.nlm.nih.gov]

- 5. CN103160521A - Biosynthesis gene cluster of arylomycins A [patents.google.com]

- 6. Structural and initial biological analysis of synthetic arylomycin A 2 [pubmed.ncbi.nlm.nih.gov]

- 7. Carrier Protein‐Free Enzymatic Biaryl Coupling in Arylomycin ... [pmc.ncbi.nlm.nih.gov]

- 8. Carrier Protein-Free Chemo-Enzymatic Synthesis of Arylomycin ... [chemrxiv.org]

- 9. MEROPS - the Peptidase Database [ebi.ac.uk]

- 10. - Wikipedia Arylomycin A 2 [en.m.wikipedia.org]

Type I Signal Peptidase (SPase) Inhibition Mechanisms: A Comprehensive Technical Guide for Therapeutic Development

Introduction to Type I Signal Peptidase and Biological Significance

Type I signal peptidase (SPase) represents a pivental enzymatic target in antibacterial and antiviral therapeutic development due to its essential role in bacterial viability and protein secretion. SPase is a bacterial membrane-bound enzyme responsible for cleaving N-terminal signal peptides from preproteins during their translocation across cellular membranes, a critical processing step in protein maturation [1]. This enzyme belongs to a unique class of serine endoproteases that utilize a Ser-Lys catalytic dyad mechanism, contrasting with the conventional Ser-His-Asp triad found in most eukaryotic serine proteases [1]. This fundamental mechanistic difference provides a therapeutic window for selectively targeting bacterial SPase without significantly affecting host protease functions.

The biological significance of SPase stems from its indispensable function in the general secretory (Sec) and twin-arginine translocation (Tat) pathways [1]. In bacteria, approximately 30% of cellular proteins function outside the cytoplasm and require translocation and processing [1]. SPase-mediated cleavage releases mature proteins from the membrane, enabling their proper folding and biological activity. Without this processing, preproteins accumulate at the membrane, disrupting membrane integrity and ultimately proving lethal to bacterial cells [1]. SPase's essential nature for bacterial survival has established it as a promising antibiotic target, particularly against multidrug-resistant pathogens [2] [3].

The catalytic mechanism of SPase follows an unusual serine protease pathway where the serine residue acts as a nucleophile attacked by the lysine residue in the dyad, facilitating cleavage at specific recognition sites in signal peptides [1]. SPase exhibits substrate specificity for cleavage sites following the "(-1,-3) rule" or "Ala-X-Ala" motif, where small, neutral residues (typically alanine) at the -1 and -3 positions relative to the cleavage site are essential for efficient processing [1]. This specificity and the enzyme's unique membrane-embedded nature present both challenges and opportunities for inhibitor design.

SPase Inhibition Mechanisms and Structural Insights

Molecular Basis of SPase Inhibition

SPase inhibitors function through precision targeting of the enzyme's active site, exploiting the unique structural features of the bacterial SPase to achieve selectivity. These compounds typically obstruct catalytic activity by either mimicking natural substrates or inducing conformational changes that render the enzyme inactive [3]. The most extensively studied class of SPase inhibitors are the arylomycin family of lipopeptide antibiotics, which exhibit potent inhibition through specific molecular interactions with the SPase active site [4].

Crystallographic analyses have revealed that arylomycin A2 positions its COOH-terminal carboxylate oxygen (O45) within hydrogen bonding distance of all functional groups in the catalytic center (Ser90 O-gamma, Lys145 N-zeta, and Ser88 O-gamma) [4]. This strategic positioning effectively blocks substrate access while mimicking transitional states of the cleavage reaction. Additionally, the inhibitor establishes β-sheet type interactions with β-strands lining each side of the binding site, enhancing binding affinity through complementary structural contacts [4]. These precise molecular interactions explain the potent inhibitory activity of arylomycins and provide a blueprint for rational inhibitor design.

Structural Classes and Binding Modes

SPase inhibitors can be categorized based on their structural characteristics and binding modalities:

Lipopeptide-based inhibitors: Arylomycins represent this class, characterized by a lipid tail that enhances membrane association and access to the membrane-embedded active site. These compounds bind non-covalently to the active site, as demonstrated by the crystallographic structure of Escherichia coli SPase Δ2-75 in complex with this compound (solved at 2.5-Å resolution in space group P4(3)2(1)2) [4].

Substrate analog inhibitors: These compounds mimic the conserved Ala-X-Ala recognition motif of natural SPase substrates but incorporate non-cleavable bonds or modifications that prevent catalysis while maintaining high-affinity binding.

Allosteric inhibitors: Emerging classes that function by inducing conformational changes in SPase architecture, distorting the active site geometry essential for catalytic activity [3].

The therapeutic potential of SPase inhibitors is significantly enhanced by their selectivity for bacterial enzymes over human homologs. This selectivity derives from structural differences between bacterial and eukaryotic SPases, particularly in the active site region and membrane association domains [1]. Bacterial SPases belong to the S26 protease family utilizing a Ser-Lys dyad, while eukaryotic ER SPases belong to the S27 family with a Ser-His-Asp triad, enabling species-selective targeting [1].

Table 1: Key Structural Features of SPase Inhibitor Complexes

| Inhibitor Class | Binding Mode | Key Interactions | Structural Insights |

|---|---|---|---|

| This compound | Non-covalent active site binding | O45 hydrogen bonds with Ser90 O-γ, Lys145 N-ζ, Ser88 O-γ; β-sheet interactions with binding site strands | Crystal structure solved at 2.5Å resolution (P4(3)2(1)2); mimics substrate transition state [4] |

| Substrate Analogs | Competitive inhibition at catalytic dyad | Interactions with Ser/Lys catalytic residues; recognition pocket binding | Often feature non-hydrolyzable isosteres at cleavage site; exploit Ala-X-Ala motif recognition [1] |

| Allosteric Inhibitors | Conformational disruption | Binding distal to active site causing structural rearrangements | Less characterized; potential for novel chemical space but optimization challenges [3] |

Experimental Analysis of SPase Inhibition

Methodologies for Evaluating Inhibitor Efficacy

Comprehensive analysis of SPase inhibition requires a multidisciplinary approach combining structural, biophysical, and kinetic methodologies. The following experimental protocols represent state-of-the-art techniques for characterizing SPase-inhibitor interactions:

Crystallographic Studies:

- Protein Preparation: Express and purify soluble, catalytically active SPase fragments (e.g., E. coli SPase Δ2-75) using affinity chromatography and size exclusion chromatography [4].

- Crystallization: Employ vapor diffusion methods to obtain crystals suitable for high-resolution data collection. Different crystal forms may be obtained (P4(3)2(1)2 for inhibitor complexes, P2(1)2(1)2 for acyl-enzyme complexes, P4(1)2(1)2 for apo-enzyme) [4].

- Data Collection and Structure Determination: Collect X-ray diffraction data at synchrotron sources, solve structures using molecular replacement, and refine with iterative model building to analyze inhibitor-enzyme interactions at atomic resolution [4].

Biophysical Binding Assays:

- Isothermal Titration Calorimetry (ITC): Directly measure thermodynamic parameters of inhibitor binding (Kd, ΔG, ΔH, ΔS) by titrating inhibitor solutions into SPase samples in matched buffer conditions [4].

- Fluorescence Spectroscopy: Monitor intrinsic tryptophan fluorescence changes or employ fluorescence polarization with labeled inhibitors to determine binding constants and kinetics [4].

- Stopped-Flow Kinetics: Measure rapid reaction kinetics to elucidate catalytic mechanisms and inhibition modalities under pre-steady-state conditions [4].

Functional Activity Assays:

- In Vitro Cleavage Assays: incubate SPase with synthetic peptide substrates mimicking natural cleavage sites (containing Ala-X-Ala motifs) in the presence and absence of inhibitors, quantifying residual activity via HPLC or fluorescence-based detection [1].

- Cellular Processing Assays: Evaluate inhibition in bacterial cell cultures by monitoring accumulation of unprocessed preproteins via Western blotting or pulse-chase experiments [5].

Data Analysis and Interpretation

The following table summarizes key experimental parameters and their significance in SPase inhibition studies:

Table 2: Key Experimental Methods for SPase Inhibition Analysis

| Method | Key Measured Parameters | Information Obtained | Technical Considerations |

|---|---|---|---|

| X-ray Crystallography | Electron density maps, atomic coordinates, bond distances | Precise inhibitor binding mode, active site interactions, conformational changes | Requires high-quality crystals; membrane proteins challenging [4] |

| Isothermal Titration Calorimetry | Binding constant (Kd), enthalpy (ΔH), entropy (ΔS), stoichiometry (N) | Binding affinity, thermodynamic driving forces, binding stoichiometry | High protein consumption; careful buffer matching essential [4] |

| Fluorescence Spectroscopy | Fluorescence intensity, anisotropy, energy transfer | Binding constants, conformational changes, binding kinetics | Labeling may affect properties; inner filter effect corrections needed |

| Stopped-Flow Kinetics | Rapid reaction rates, amplitude changes | Catalytic mechanism, inhibition modality (competitive/non-competitive), rate constants | Millisecond time resolution; rapid mixing efficiency critical [4] |

| Cellular Processing Assays | Accumulation of unprocessed preproteins, MIC values | Cellular efficacy, membrane permeability, antibacterial activity | May reflect combined effects of permeability and inhibition [5] |

Therapeutic Applications and Future Perspectives

Antibacterial Applications and Resistance Mechanisms

SPase inhibitors hold significant promise for addressing the growing crisis of antibiotic resistance, particularly against Gram-negative pathogens which are notoriously difficult to treat due to their impermeable outer membranes and efflux mechanisms [3]. The unique mode of action targeting protein maturation and secretion represents a novel therapeutic approach that circumvents existing resistance mechanisms associated with conventional antibiotic classes.

The antibacterial efficacy of SPase inhibition stems from the pleiotropic effects on bacterial physiology:

- Disruption of outer membrane biogenesis: In Gram-negative bacteria, SPase is essential for processing outer membrane proteins, and inhibition compromises membrane integrity [3].

- Impaired virulence factor secretion: Many bacterial virulence factors require SPase-mediated processing for activation and secretion, reducing pathogenicity [2].

- Accumulation of toxic preproteins: Unprocessed preproteins accumulate at membranes, disrupting membrane potential and ultimately causing cell death [1].

Despite the promise, resistance mechanisms to SPase inhibitors have emerged, primarily through mutations in SPase genes that reduce inhibitor binding while maintaining catalytic function [2]. Additional resistance strategies include upregulation of efflux pumps and modifications to membrane composition that reduce inhibitor penetration. Understanding these resistance pathways is essential for developing next-generation SPase inhibitors with enhanced resilience against resistance mechanisms.

Antiviral and Biotechnological Applications

Beyond antibacterial applications, SPase inhibitors demonstrate therapeutic potential against various viral pathogens. Several virus families, including flaviviruses and coronaviruses, exploit host SPase for processing viral polyproteins essential for replication [3]. Inhibiting host SPase can disrupt viral life cycles without directly targeting viral enzymes, potentially reducing the likelihood of resistance development.

The COVID-19 pandemic has highlighted the urgent need for broad-spectrum antiviral approaches, and SPase inhibition represents a promising strategy worth further exploration. However, antiviral applications require careful consideration of potential host toxicity, as these approaches target host enzymes rather than pathogen-specific targets. The therapeutic window may derive from differential dependence on SPase activity between viral replication processes and essential host functions.

In biotechnology, SPase inhibitors offer tools for controlling protein secretion in industrial production systems. In recombinant protein expression platforms, particularly in Streptomyces species and other high-secretion hosts, fine-tuning SPase activity can enhance yields and improve product quality by optimizing signal peptide cleavage efficiency [5].

Table 3: Therapeutic Potential of SPase Inhibitors Across Applications

| Application Area | Mechanistic Basis | Development Status | Key Challenges |

|---|---|---|---|

| Gram-negative Antibacterials | Disruption of outer membrane biogenesis; impairment of virulence factor secretion | Late preclinical for most programs; arylomycin derivatives lead optimization | Achieving sufficient penetration across Gram-negative membranes; mitigating resistance development [2] [3] |

| Gram-positive Antibacterials | Accumulation of unprocessed membrane proteins; disruption of membrane integrity | Early development | Spectrum limitations; competition with established antibiotics |

| Antiviral Therapeutics | Inhibition of host SPase-dependent viral polyprotein processing | Exploratory research for coronaviruses, flaviviruses | Selectivity for viral vs. host essential processes; potential host toxicity [3] |

| Biotechnological Tools | Controlled cleavage of recombinant proteins; enhanced secretion | Research tool stage | Reversible inhibition requirements; fine-tuning capability [5] |

Visual Overview of SPase Function and Inhibition

The following diagram illustrates the bacterial protein secretion pathway and the strategic inhibition point of SPase inhibitors:

This diagram illustrates how SPase inhibitors disrupt the bacterial protein secretion pathway by blocking the cleavage of signal peptides from translocated preproteins, preventing maturation and causing accumulation of unprocessed proteins that ultimately prove toxic to bacterial cells.

Conclusion and Future Directions

SPase inhibition represents a promising frontier in antibacterial and antiviral therapeutic development, leveraging a unique mechanism of action against an essential bacterial enzyme. The structural insights gained from crystallographic studies of SPase-inhibitor complexes provide a solid foundation for rational drug design, while advanced biophysical techniques enable comprehensive characterization of inhibitor interactions. The selective targeting of bacterial SPase enzymes, combined with their essential function in bacterial physiology, creates a valuable therapeutic window for combating drug-resistant pathogens.

References

- 1. peptidase Signal : Cleaving the way to mature proteins - PMC I [pmc.ncbi.nlm.nih.gov]

- 2. The inhibition of type bacterial I : Biological... signal peptidase [pubmed.ncbi.nlm.nih.gov]

- 3. What are SPase and how do they work? I inhibitors [synapse.patsnap.com]

- 4. and biophysical analysis of a bacterial Crystallographic ... signal [pubmed.ncbi.nlm.nih.gov]

- 5. Membrane Topology of the Streptomyces lividans Type ... I Signal [pmc.ncbi.nlm.nih.gov]

Comprehensive Structure-Activity Relationship Analysis of Arylomycin A2: A Guide for Antibiotic Research and Development

Then, I will now begin writing the main body of the guide.

Introduction and Mechanism of Action

Arylomycin A2 is a lipohexapeptide natural product antibiotic initially isolated from Streptomyces species found in soil samples obtained in Cape Coast, Ghana [1] [2]. This compound belongs to the broader class of arylomycin antibiotics, which includes three related series: arylomycins A, B, and the lipoglycopeptides, all sharing similar core macrocycles but differing in substituents and fatty acid tails [3]. What makes this compound particularly noteworthy in antibiotic research is its novel mechanism of action - it inhibits bacterial type I signal peptidase (SPase), an essential serine-lysine dyad protease that is anchored to the outer leaflet of the cytoplasmic membrane and responsible for removing N-terminal signal peptides from proteins destined for transport out of the cytoplasm [3] [1]. This target is especially attractive for antibiotic development because it is essential in all Eubacteria and has no homologs in humans, potentially leading to highly specific antibacterial agents with low host toxicity [3] [4].

The initial enthusiasm for this compound was tempered by its apparently narrow spectrum of activity, showing potency against only a limited range of bacteria including Staphylococcus epidermidis, Streptococcus pneumoniae, and some soil bacteria, but lacking activity against many clinically important pathogens such as Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa [3] [1]. However, groundbreaking research revealed that this narrow spectrum was not due to intrinsic limitations of the compound scaffold or target conservation, but rather to a specific resistance mechanism in many bacteria. Resistance was found to be conferred by the presence of a specific proline residue at position 29 in S. aureus SPase (or the equivalent position 84 in E. coli and P. aeruginosa SPase) that disrupts interactions with the lipopeptide tail of the antibiotic [3]. This discovery transformed the perception of this compound from a narrow-spectrum antibiotic to a "latent antibiotic" whose full potential could be unlocked through strategic chemical modifications to overcome this resistance mechanism [3].

Core Scaffold and Key Analogs

Structural Features of this compound

The molecular structure of this compound (C32H40N6O11, molar mass 684.703 g·mol⁻¹) consists of a biaryl-bridged macrocyclic core connected to a lipopeptide tail [5] [2]. The core hexapeptide sequence is D-N-methylseryl-D-alanyl-glycyl-N-methyl-4-hydroxyphenylglycyl-L-alanyl-L-tyrosine, cyclized through a [3,3'] biaryl bond between the N-methyl-4-hydroxyphenylglycine and tyrosine residues [2]. The N-terminus is acylated with saturated C11-C15 fatty acids, comprising n, iso, and anteiso isomers [2]. This unique architecture positions this compound as the first documented example of biaryl-bridged lipopeptides in nature [2].

The macrocyclic core is essential for target binding and inhibition, while the lipopeptide tail plays a critical role in membrane interaction and overall antibacterial activity [3]. Crystallographic studies of this compound bound to E. coli SPase reveal that the compound adopts an extended β-sheet conformation that mimics the binding of membrane-bound pre-protein substrates to the enzyme [3] [6]. The C-terminal macrocycle occupies a deep hydrophobic cleft in the enzyme, forming multiple hydrogen bonds and hydrophobic interactions with the protein, while the C-terminal carboxyl group establishes a critical salt bridge with the catalytic serine and lysine residues [3] [6]. The peptide tail extends along a shallow cleft on the SPase surface, forming two hydrogen bonds with backbone residues of the protein [3].

Designed Synthetic Analogs

Structure-activity relationship studies have focused primarily on modifying the lipopeptide tail of this compound to enhance its spectrum of activity and overcome natural resistance mechanisms [3]. Several key analogs have been designed and synthesized to probe various aspects of the structure-activity relationship:

Derivative 1: This analog replaces the lipid tail amide with a charged tertiary amine to probe potential interactions with negatively charged phospholipid head groups in the bacterial membrane. This modification resulted in significantly reduced activity against both S. epidermidis and sensitized S. aureus (MICs of 32 and 64 µg/mL, respectively), and abolished activity against Gram-negative strains, suggesting this portion of the tail is embedded in the hydrophobic membrane environment and cannot accommodate charge [3].

Derivatives 2-5: These analogs feature systematically truncated lipopeptide tails to determine the minimal tail length required for activity and explore the limits of what can be accommodated within bacterial cytoplasmic membranes. While none of these truncations gained activity against resistant bacteria compared to arylomycin C16, they revealed significant differences in activity against sensitive S. epidermidis and genetically sensitized strains, providing important information about tail length requirements [3].

Arylomycin C16: This synthetic derivative has served as an important benchmark compound in SAR studies, featuring modifications to the native this compound structure that have been optimized through initial structure-activity relationship investigations [3].

Advanced synthetic analogs: Researchers have developed improved synthetic routes to this compound and its analogs, including intramolecular Suzuki-Miyaura reactions for macrocyclization and more recent chemo-enzymatic approaches using the cytochrome P450 enzyme AryC, which performs the biaryl coupling in biosynthetic arylomycin assembly without requiring carrier protein-tethered substrates [1] [7]. These synthetic advances have enabled more efficient exploration of the arylomycin SAR.

Quantitative SAR Data and Biological Activity

Bioactivity Against Gram-positive Bacteria

The antibacterial activity of this compound and its synthetic analogs has been quantitatively evaluated through determination of minimal inhibitory concentrations (MICs) against a panel of bacterial strains, including both wild-type organisms and genetically engineered strains where the resistance-conferring proline in SPase has been mutated to render the bacteria sensitive [3]. The data reveal important structure-activity relationships, particularly regarding modifications to the lipopeptide tail.

Table 1: Activity of this compound Analogs Against Gram-positive Bacteria

| Compound | S. epidermidis RP62A (WT) MIC (µg/mL) | S. epidermidis PAS9001 (Resistant) MIC (µg/mL) | S. aureus PAS8001 (Sensitized) MIC (µg/mL) | S. aureus NCTC 8325 (WT) MIC (µg/mL) |

|---|---|---|---|---|

| Arylomycin C16 | 1 | 8 | 8 | >128 |

| Derivative 1 | 32 | >128 | 64 | >128 |

| Derivative 2 | 4 | 32 | 16 | >128 |

| Derivative 3 | 2 | 16 | 8 | >128 |

| Derivative 4 | 8 | 64 | 32 | >128 |

| Derivative 5 | 16 | >128 | 64 | >128 |

The data demonstrate that lipopeptide tail modifications significantly impact antibacterial activity against both sensitive and resistant strains of Gram-positive bacteria [3]. The charged tertiary amine in Derivative 1 resulted in substantially reduced activity, highlighting the importance of hydrophobic character in this region of the molecule. Systematic truncation of the tail (Derivatives 2-5) revealed a clear correlation between tail length and potency, with optimal activity maintained with the full tail length and progressively diminishing activity as the tail is shortened [3].

Activity Against Gram-negative Bacteria

The activity profile against Gram-negative pathogens further elucidates the SAR of this compound analogs and the role of the resistance-conferring proline residue in SPase.

Table 2: Activity of this compound Analogs Against Gram-negative Bacteria

| Compound | E. coli PAS0260 (Sensitized) MIC (µg/mL) | E. coli MG1655 (WT) MIC (µg/mL) | P. aeruginosa PAS2006 (Sensitized) MIC (µg/mL) | P. aeruginosa PAO1 (WT) MIC (µg/mL) |

|---|---|---|---|---|

| Arylomycin C16 | 16 | >128 | 32 | >128 |

| Derivative 1 | >128 | >128 | >128 | >128 |

| Derivative 2 | 64 | >128 | 128 | >128 |

| Derivative 3 | 32 | >128 | 64 | >128 |

| Derivative 4 | 128 | >128 | >128 | >128 |

| Derivative 5 | >128 | >128 | >128 | >128 |

Notably, the sensitized strains of E. coli and P. aeruginosa (where the resistance-conferring proline has been mutated to leucine or serine) show significantly enhanced sensitivity to arylomycin analogs compared to their wild-type counterparts [3]. This pattern strongly supports the hypothesis that the inherent resistance of these Gram-negative pathogens to arylomycins is primarily due to the presence of the specific proline residue in SPase rather than intrinsic barriers like outer membrane permeability or efflux [3]. The data further confirm that modifications to the lipopeptide tail, particularly truncations (Derivatives 2-5) and charge introduction (Derivative 1), generally reduce activity against both wild-type and sensitized Gram-negative strains [3].

Resistance Mechanism and Binding Interactions

Molecular Basis of Natural Resistance

The narrow spectrum of this compound is primarily attributed to a specific resistance mechanism present in many pathogenic bacteria. Structural and genetic studies have revealed that resistance correlates strongly with the presence of a proline residue at position 84 in E. coli SPase (position 29 in S. aureus SPase) [3]. This proline residue is located in a region of SPase that interacts with the N-terminal portion of the arylomycin lipopeptide tail and appears to disrupt binding through two potential mechanisms: (1) precluding the formation of a hydrogen bond to a carbonyl oxygen of the arylomycin, and (2) altering the trajectory of the lipid moiety as it enters the membrane [3]. This molecular understanding has guided SAR efforts focused on modifying the lipopeptide tail to restore binding affinity to SPases containing this resistance-conferring proline.

The distribution of this resistance-conferring proline in nature is not universal. Studies examining SPase sequences across diverse bacterial species have found that many bacteria lack this proline residue and are consequently sensitive to arylomycins [3] [4]. Sensitive organisms include the Gram-positive pathogens Streptococcus pyogenes and Staphylococcus haemolyticus, and the Gram-negative pathogens Helicobacter pylori and Chlamydia trachomatis [3]. This distribution pattern suggests that optimized arylomycin analogs capable of overcoming the proline-mediated resistance mechanism could possess an exceptionally broad spectrum of activity against both Gram-positive and Gram-negative pathogens.

Crystallographic Insights

High-resolution crystal structures of this compound bound to the catalytic domain of E. coli SPase have provided detailed molecular insights into the binding interactions that inform SAR studies [3] [6]. The 2.0 Å resolution ternary crystal structure of E. coli SPase with this compound and a β-sultam inhibitor reveals that this compound binds in an extended β-sheet conformation that mimics the natural substrate binding mode [6].

The key interactions observed in the crystal structure include:

- The C-terminal macrocycle occupying a deep hydrophobic cleft with multiple hydrogen bonds and hydrophobic interactions

- The C-terminal carboxyl group forming a critical salt bridge with the catalytic serine and lysine residues

- The peptide tail extending along a shallow cleft on the SPase surface, forming two hydrogen bonds with backbone residues

- The resistance-conferring Pro84 interacting with the N-terminal end of the peptidic tail, disrupting optimal binding

These structural insights have been instrumental in guiding rational design strategies for improved arylomycin analogs, particularly in modifying the lipopeptide tail to minimize the disruptive effects of the resistance-conferring proline while maintaining or enhancing interactions with other regions of the binding site [3] [6].

Figure 1: Molecular Interactions Between this compound and Bacterial Signal Peptidase

Experimental Protocols and Methodologies

Chemical Synthesis and Analog Preparation

The synthesis of this compound and its analogs has been achieved through multiple routes, with the most efficient approaches employing convergent strategies that separately prepare the macrocyclic core and lipopeptide tail before final coupling [3] [7]. The following protocol outlines the key steps in the synthesis of arylomycin analogs with modified lipopeptide tails:

Tripeptide Macrocycle Synthesis:

- Assemble the tripeptide macrocycle precursor from o-iodinated hydroxyphenylglycine, alanine, and a tyrosine boronic ester using solid-phase peptide synthesis (SPPS) with Fmoc protection chemistry [7].

- Cyclize the linear tripeptide via Suzuki-Miyaura macrocyclization to form the biaryl-bridged macrocyclic core [3] [7].

- Methylate the backbone amine using a nosylated amine protection strategy followed by Kessler's mono-N-methylation protocol [7].

- Remove the nosyl group using mercaptoethanol to liberate the amine for subsequent coupling [3].

Lipopeptide Tail Synthesis:

- Prepare the fatty acid building block through Grignard reaction of 1-bromo-3-methylbutane with ethyl 7-bromoheptanoate, followed by saponification to yield the required fatty acid [7].

- Activate the fatty acid using thionyl chloride and couple to O-tert-butyl-d-serine methyl ester [7].

- Mono-N-methylate the amide using standard methylation conditions [7].

- Couple additional amino acids (d-alanine and glycine) using solution-phase peptide couplings with EDCI/HOBt activation [3] [7].

Final Assembly:

- Couple the lipopeptide tail to the resin-bound macrocyclic core using standard peptide coupling conditions [3] [7].

- Cleave the full linear precursor from the resin using trifluoroacetic acid (TFA) in dichloromethane, with concomitant O-tert-butyl deprotection [7].

- For analogs requiring enzymatic biaryl coupling, incubate the linear precursor with the cytochrome P450 enzyme AryC in the presence of the adrenodoxin/adrenodoxin reductase redox system to effect the macrocyclization [7].

- Purify the final products using reverse-phase HPLC and characterize by mass spectrometry and NMR spectroscopy [3] [7].

Biological Evaluation Methods

The antibacterial activity of arylomycin analogs is quantitatively evaluated through determination of minimal inhibitory concentrations (MICs) using standardized protocols:

Broth Microdilution MIC Assay:

- Prepare serial two-fold dilutions of each arylomycin analog in appropriate broth media (Mueller-Hinton broth for most pathogens) in 96-well microtiter plates [3].

- Standardize bacterial inocula to approximately 5 × 10⁵ CFU/mL in each well using logarithmic-phase cultures [3].

- Include appropriate control wells: growth control (bacteria without antibiotic), sterility control (media only), and reference antibiotic controls [3].

- Incubate plates at 35°C for 16-20 hours under appropriate atmospheric conditions for each bacterial strain [3].

- Determine MIC endpoints as the lowest concentration of antibiotic that completely inhibits visible growth [3].

Bacterial Strains for Profiling: The SAR studies should include both wild-type and genetically engineered strains to differentiate between intrinsic activity and resistance mechanisms:

- Wild-type S. epidermidis (strain RP62A) - naturally sensitive [3]

- S. epidermidis with engineered resistance (strain PAS9001) - contains P29S mutation in SPase [3]

- Wild-type S. aureus (strain NCTC 8325) - naturally resistant [3]

- Sensitized S. aureus (strain PAS8001) - contains P29S mutation in SPase [3]

- Wild-type E. coli (strain MG1655) and P. aeruginosa (strain PAO1) - naturally resistant [3]

- Sensitized E. coli (strain PAS0260) and P. aeruginosa (strain PAS2006) - contain P84L mutation in SPase [3]

Figure 2: Experimental Workflow for this compound Analog Synthesis and Evaluation

Conclusion and Future Directions

The structure-activity relationship studies of this compound have transformed our understanding of this natural product from a narrow-spectrum antibiotic with limited clinical potential to a promising scaffold for the development of broad-spectrum agents targeting the essential bacterial signal peptidase. The key SAR insights can be summarized as follows:

First, the lipopeptide tail plays a critical role in determining the spectrum of activity, particularly through its interaction with the resistance-conferring proline residue in SPase of many pathogens [3]. While the macrocyclic core is essential for binding to the active site, modifications to the tail present the most promising approach for overcoming natural resistance mechanisms.

Second, the hydrophobic character of the lipopeptide tail must be maintained for optimal activity, as introduction of charged groups (such as the tertiary amine in Derivative 1) significantly reduces potency, likely due to disrupted interactions with the membrane environment [3].

Third, the length and composition of the lipopeptide tail can be systematically optimized, with truncation studies revealing clear minimal length requirements for maintaining activity against both Gram-positive and Gram-negative pathogens [3].

Future directions for arylomycin SAR studies should include more extensive exploration of tail modifications that specifically address the steric and electronic constraints imposed by the resistance-conferring proline residue. Additionally, hybrid approaches that combine tail modifications with other structural changes to the macrocyclic core may produce synergistic effects on spectrum and potency. The continued development of improved synthetic methods, including chemo-enzymatic approaches using the AryC cytochrome P450 enzyme, will enable more efficient exploration of the chemical space around the arylomycin scaffold [7].

References

- 1. - Wikipedia Arylomycin [en.wikipedia.org]

- 2. and B, New Biaryl-bridged Lipopeptide Antibiotics... Arylomycins A [jstage.jst.go.jp]

- 3. Initial efforts toward the optimization of arylomycins for antibiotic... [pmc.ncbi.nlm.nih.gov]

- 4. CN103160521A - Biosynthesis gene cluster of arylomycins A [patents.google.com]

- 5. - Wikipedia Arylomycin A 2 [en.wikipedia.org]

- 6. Crystallographic analysis of bacterial signal peptidase in ternary... [pubmed.ncbi.nlm.nih.gov]

- 7. Carrier Protein‐Free Enzymatic Biaryl Coupling in Arylomycin ... [pmc.ncbi.nlm.nih.gov]

Arylomycin Biosynthesis: A Comprehensive Technical Guide for Researchers

Introduction and Significance

The arylomycins represent a class of lipohexapeptide antibiotics initially isolated from Streptomyces species found in soil samples. These natural products have garnered significant research interest due to their unique mechanism of action as inhibitors of bacterial type I signal peptidase (SPase), an essential enzyme in the bacterial secretory pathway that represents a promising yet underexploited antibiotic target. Unlike many clinical antibiotics that target cell wall synthesis or protein translation, arylomycins disrupt the processing of secreted proteins, leading to the accumulation of immature proteins at the cell membrane and ultimately bacterial death [1] [2]. The biaryl-bridged macrocyclic structure of arylomycetes, featuring a distinctive cross-linked aromatic ring system, places them among the growing family of biaryl-containing peptides (BCPs) with significant structural and functional complexity [3] [4].

The discovery of the arylomycin biosynthetic pathway and its subsequent engineering has opened new avenues for addressing the growing threat of multidrug-resistant bacterial pathogens. This technical guide comprehensively details the arylomycin biosynthesis pathway, from genetic organization and enzymatic mechanisms to experimental approaches for pathway manipulation and the generation of novel derivatives with enhanced therapeutic potential.

Biosynthetic Gene Cluster Organization

The arylomycin biosynthetic gene cluster (BGC) was first identified in Streptomyces roseosporus through a combination of imaging mass spectrometry and genome mining approaches [5]. Subsequent analysis revealed an identical cluster in Streptomyces parvus CGMCC No. 4027, enabling comprehensive characterization of its genetic architecture [2]. The compact cluster comprises eight core genes that orchestrate the assembly and modification of the arylomycin scaffold:

Table: Arylomycin Biosynthetic Gene Cluster Components

| Gene | Protein Type | Function in Biosynthesis |

|---|---|---|

| aryA | NRPS | Non-ribosomal peptide synthetase module |

| aryB | NRPS | Non-ribosomal peptide synthetase module |

| aryD | NRPS | Non-ribosomal peptide synthetase module |

| aryC | Cytochrome P450 | Biaryl coupling/oxidative macrocyclization |

| aryF | Precursor synthesis | Aromatic amino acid precursor synthesis |

| aryG | Precursor synthesis | Aromatic amino acid precursor synthesis |

| aryH | Precursor synthesis | Aromatic amino acid precursor synthesis |

| aryE | MbtH-like | NRPS activation without known catalytic activity |

The relationship between these genetic components and their functional roles in arylomycin assembly can be visualized in the following biosynthetic workflow:

Arylomycin biosynthetic pathway workflow showing the coordinated roles of NRPS, P450, precursor, and MbtH-like proteins in producing the macrocyclic structure.

Non-Ribosomal Peptide Assembly

Arylomycins are assembled by a non-ribosomal peptide synthetase (NRPS) system composed of three multimodular proteins (AryA, AryB, and AryD) that work in concert to construct the linear hexapeptide backbone. The NRPS assembly line follows the canonical thiotemplate mechanism, wherein each module is responsible for recognition, activation, and incorporation of a specific amino acid building block [2]. The resulting linear lipopeptide precursor contains the sequence D-N-methylSer-D-Ala-Gly-N-methyl-Hpg-L-Ala-L-Tyr, which is subsequently N-acylated with saturated C11-C15 fatty acid chains (including n, iso, and anteiso isomers) that contribute to antibiotic activity and cellular penetration [4] [6].

Notably, the arylomycin NRPS system lacks the X-domain typically found in the biosynthesis of structurally related glycopeptide antibiotics like vancomycin. In glycopeptide biosynthesis, this domain serves as an essential template for P450-mediated crosslinking of carrier protein-tethered substrates [3]. The absence of this domain in the arylomycin pathway represents a fundamental mechanistic distinction that enables the unique biocatalytic properties of the pathway's central cytochrome P450 enzyme, AryC.

AryC: The Biaryl Coupling Enzyme

Structural and Mechanistic Characteristics

AryC is a cytochrome P450 enzyme that catalyzes the regio- and stereoselective formation of the biaryl macrocycle between the N-methyl-4-hydroxyphenylglycine (MeHpg) and tyrosine residues of the linear peptide precursor. Structural characterization of AryC has revealed a strongly hydrophobic cavity at the enzyme surface that points toward the substrate tunnel. This distinctive architectural feature enables AryC to recognize and process free peptide substrates without the requirement for peptidyl carrier protein (PCP)-tethering that is essential for all known oxidative crosslinking enzymes in glycopeptide biosynthesis [3].

This unique property of AryC represents a significant departure from the mechanistic constraints observed in related biaryl-forming P450s and provides a tremendous advantage for biocatalytic applications in complex peptide synthesis. The ability to process free substrates eliminates the need for equimolar amounts of coenzyme A and PCP-X didomain proteins that are otherwise necessary to template P450 recognition, thereby enabling truly catalytic approaches to biaryl peptide assembly [3].

Comparative Analysis with Glycopeptide P450s

The functional divergence between AryC and glycopeptide crosslinking P450s underscores the evolutionary adaptation of biosynthetic machinery to specific structural classes. Key distinctions include:

- Substrate recognition: AryC processes free, untethered peptides while glycopeptide P450s require PCP-bound substrates

- Protein partnerships: AryC functions without obligatory protein interaction partners, unlike glycopeptide P450s that depend on X-domain templating

- Catalytic efficiency: The self-sufficient nature of AryC enables simplified reaction schemes for in vitro biocatalysis

These differences highlight the biotechnological potential of AryC as a versatile tool for enzymatic macrocyclization in peptide engineering campaigns.

Experimental Approaches and Protocols

Gene Inactivation and Pathway Validation

Targeted gene disruption represents a powerful approach for validating the functions of specific genes within biosynthetic pathways. In the case of arylomycin biosynthesis, inactivation of aryC has been shown to completely abolish production of mature arylomycins while leading to the accumulation of two novel linear lipopentapeptides that lack the characteristic biaryl linkage. These linear derivatives, identified as N-acyl-D-N-MeSer-D-Ala-Gly-L-MeHpg-L-Ala and N-acyl-D-N-MeSer-D-Ala-Gly-L-MeHpg-L-Ala-L-Tyr, demonstrate the specific requirement for AryC in macrocyclization and confirm that crosslinking occurs after complete assembly of the linear hexapeptide chain [7].

Crucially, these linear lipopentapeptides exhibit complete loss of antibacterial activity against Staphylococcus epidermidis strains that are sensitive to native arylomycins A2 and A4, underscoring the essential role of the biaryl macrocycle in target recognition and inhibition [7]. This gene knockout approach follows standard procedures for Streptomyces genetic manipulation:

- Design of targeting vectors with antibiotic resistance markers flanked by homologous regions of the aryC locus

- Protoplast transformation and homologous recombination in the native producer strain

- Selection and verification of double-crossover mutants by PCR and Southern blotting

- Metabolic profiling of mutant strains by HPLC-MS to identify accumulated intermediates

In Vitro Reconstitution of AryC Activity

The functional characterization of AryC has been achieved through heterologous expression and in vitro biochemical assays. The following protocol outlines the key steps for producing active AryC and assaying its biaryl coupling activity [3]:

Heterologous Expression: The aryC gene is amplified from genomic DNA of Streptomyces roseosporus NRRL 15998 and cloned into an expression vector (e.g., pHis8-TEV) for production in Escherichia coli BL21 with an N-terminal octa-histidine tag.

Protein Purification: Recombinant AryC is purified using immobilized metal affinity chromatography (IMAC) under native conditions. The enzyme is subsequently reconstituted with its heme cofactor using hemin chloride, followed by desalting to remove excess heme.

Redox Partner Selection: Initial assays employed the redox enzyme pair Fpr/PetF, resulting in minimal turnover. Significantly enhanced coupling efficiency is achieved using the mammalian adrenodoxin/adrenodoxin reductase system (Adx/AdR) to shuttle electrons from NADPH to AryC.

Reaction Conditions: Standard assays contain purified AryC, the linear lipopeptide precursor (3a or 3b), Adx, AdR, and NADPH in appropriate buffer. Reactions are incubated at 25-30°C for 1-4 hours.

Product Analysis: Conversion of linear precursor to macrocyclic arylomycin is monitored by HPLC-MS, with successful coupling indicated by the formation of arylomycin A2 (2b) with the expected mass and retention time.

Chemo-Enzymatic Synthesis Applications

The unique properties of AryC have enabled the development of innovative chemo-enzymatic routes to arylomycin analogs. A convergent strategy combining solid-phase peptide synthesis (SPPS) for the tripeptide portion with liquid-phase peptide synthesis (LPPS) for the lipopeptide side chain has been successfully implemented [3]. This approach allows for the preparation of linear precursors with site-specific modifications, which are subsequently macrocyclized using purified AryC to generate structural analogs for structure-activity relationship studies.

Key advantages of this chemo-enzymatic approach include:

- Epimerization control during SPPS of hydroxyphenylglycine-containing segments

- Late-stage macrocyclization under mild enzymatic conditions

- Compatibility with diverse fatty acid chains and peptide modifications

- Convergent assembly of complex analogs without extensive linear syntheses

Modern Discovery and Engineering Approaches

Metabolic Engineering and Heterologous Production

Metabolic engineering strategies have been employed to enhance arylomycin production and generate novel analogs. Streptomyces chassis strains, particularly S. albus and S. coelicolor, offer favorable metabolic backgrounds for heterologous expression of the arylomycin BGC [8]. These strains provide abundant pools of precursors and cofactors while enabling simpler growth conditions compared to native producers. Recent advances in CRISPR-based genome editing have further facilitated precise manipulation of biosynthetic pathways in these hosts, allowing for targeted optimization of flux through arylomycin biosynthesis.

Engineering approaches have focused on:

- Precursor pathway enhancement to increase availability of aromatic amino acids and fatty acid chains

- Transcription factor engineering to overcome native regulation and boost pathway expression

- Chassis strain optimization through deletion of competing biosynthetic pathways

- Ribosome engineering to globally alter cellular metabolism and enhance secondary metabolite production

Synthetic Analogs and Structure-Activity Relationships

Extensive structure-activity relationship studies have revealed that the native arylomycins exhibit a limited spectrum of activity primarily against Gram-positive bacteria, with natural resistance in many Gram-negative pathogens arising from specific mutations in their signal peptidase target [2] [9]. To overcome these limitations, comprehensive synthetic and semisynthetic campaigns have generated diverse arylomycin analogs with improved potency and spectrum.

Notably, optimization efforts at Genentech yielded G0775, a synthetic arylomycin analog with potent, broad-spectrum activity against contemporary multidrug-resistant Gram-negative clinical isolates [9]. This optimized compound:

- Inhibits bacterial signal peptidase through an unprecedented molecular mechanism

- Circumvents existing antibiotic resistance mechanisms

- Retains activity in multiple in vivo infection models

- Represents the first new class of Gram-negative antibiotic in over 50 years

Table: Comparative Analysis of Arylomycin Natural Products and Optimized Analogs

| Property | This compound | G0775 Optimized Analog |

|---|---|---|

| Spectrum | Primarily Gram-positive bacteria | Broad-spectrum, including Gram-negative pathogens |

| Potency | Moderate (μM range) | High (nM range) against multidrug-resistant strains |

| Target | Type I signal peptidase | Type I signal peptidase with enhanced binding |

| Resistance | Susceptible to natural target mutations | Circumvents common resistance mechanisms |

| In Vivo Efficacy | Limited demonstration | Demonstrated in multiple infection models |

Visualization of the Complete Biosynthetic Pathway

The integrated process of arylomycin biosynthesis, from genetic determinants to mature antibiotic, is summarized in the following comprehensive pathway visualization:

Integrated biosynthetic pathway of arylomycins showing the sequence from gene cluster expression to enzymatic macrocyclization.

Conclusion and Future Perspectives

The arylomycin biosynthetic pathway represents a sophisticated enzymatic system for the production of structurally complex macrocyclic peptides with potent antibiotic activity. The unique properties of the AryC cytochrome P450, particularly its ability to process free peptide substrates without carrier protein tethering, distinguish it from related biaryl-forming enzymes and provide significant advantages for biocatalytic applications. Ongoing research continues to elucidate the structural basis for AryC's substrate recognition and catalytic mechanism, while protein engineering approaches seek to expand its substrate tolerance and reaction scope.

References

- 1. - Wikipedia Arylomycin [en.wikipedia.org]

- 2. CN103160521A - Biosynthesis gene cluster of arylomycins A [patents.google.com]

- 3. Carrier Protein‐Free Enzymatic Biaryl Coupling in Arylomycin ... [pmc.ncbi.nlm.nih.gov]

- 4. A and B, New Biaryl-bridged Lipopeptide Antibiotics... Arylomycins [jstage.jst.go.jp]

- 5. Imaging Mass Spectrometry and Genome Mining via Short... | Scilit [scilit.com]

- 6. A and B, new biaryl-bridged... | Semantic Scholar Arylomycins [semanticscholar.org]

- 7. of new lipopentapeptides by an engineered strain of... Biosynthesis [link.springer.com]

- 8. Metabolic engineering approaches for the biosynthesis of antibiotics [microbialcellfactories.biomedcentral.com]

- 9. Optimized arylomycins are a new class of Gram-negative... | Nature [nature.com]

arylomycin A2 spectrum of activity Gram-positive vs Gram-negative

Spectrum of Activity and Resistance Mechanism

The apparent narrow spectrum of arylomycin A2 arises because many bacteria possess a natural resistance mutation. Sensitive bacteria, like Staphylococcus epidermidis, can evolve resistance through point mutations in the SPase gene (e.g., S29P or S31P in S. epidermidis) [1]. Most inherently resistant bacteria, including Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa, already have a proline residue at the analogous position in their SPase (e.g., P84 in E. coli) [2] [1]. Replacing this proline with a serine or leucine sensitizes these bacteria to this compound [1].

The diagram below illustrates this resistance mechanism and the optimization logic.

This compound activity is limited by a proline residue in signal peptidase (SPase) of resistant bacteria. Optimization strategies aim to overcome this binding disruption.

Quantitative Activity Data

The table below summarizes the activity of this compound and a key synthetic derivative, arylomycin A-C16, against various bacterial strains [2] [1].

Table 1: Minimum Inhibitory Concentration (MIC) of Arylomycin Compounds

| Bacterial Strain | Relevant Genotype | This compound MIC (μg/mL) | Arylomycin A-C16 MIC (μg/mL) |

|---|---|---|---|

| Staphylococcus epidermidis RP62A | Wild-type (Sensitive) | 1.0 [1] | 0.25 [2] [1] |

| Staphylococcus aureus 8325 | Wild-type (Resistant, SPase P29) | >128 [1] | >64 [2] |

| Staphylococcus aureus 8325 | Sensitized Mutant (SPase P29S) | Not Provided | 4 [2] |

| Escherichia coli MG1655 | Wild-type (Resistant, SPase P84) | >128 [1] | >64 [2] |

| Escherichia coli MG1655 | Sensitized Mutant (SPase P84L) | Not Provided | 0.5 [2] |

Optimization and Broad-Spectrum Derivatives

Research demonstrates that the arylomycin scaffold can be optimized to overcome intrinsic resistance. A significant breakthrough was the development of G0775, a synthetic arylomycin analog with potent, broad-spectrum activity against Gram-negative bacteria, including contemporary multidrug-resistant clinical isolates [3] [4].

- C-terminal modifications: Introducing a glycyl aldehyde at the C-terminus (Compound 5) increased potency against sensitized E. coli and S. aureus SPases and gained activity against methicillin-resistant S. aureus (MRSA) [2].

- Overcoming resistance: G0775 inhibits SPase through an unprecedented mechanism, effectively circumventing the resistance conferred by the key proline residue and existing antibiotic resistance mechanisms [4].

Key Experimental Protocols

The following summarizes core methodologies used in arylomycin research.

1. Determination of Minimum Inhibitory Concentration (MIC)

- Purpose: To evaluate the antibacterial activity of compounds in whole cells [2] [5].

- Protocol: A standard broth microdilution method is used. Briefly, compounds are serially diluted in a suitable broth (e.g., Mueller-Hinton) in 96-well plates. Wells are inoculated with a standardized bacterial suspension (~5 × 10⁵ CFU/mL) and incubated at 37°C for 16-20 hours. The MIC is the lowest concentration that completely prevents visible growth [5].

2. Biochemical SPase Inhibition Assay (IC₅₀ Determination)

- Purpose: To measure the direct inhibitory activity of compounds on the target enzyme, independent of cell penetration factors [2].

- Protocol: A soluble, truncated form of signal peptidase is used. Inhibitors are serially diluted and incubated with the enzyme and a synthetic peptide substrate. Reaction progress is monitored, often fluorometrically if a coupled assay or a fluorescent substrate is used. The IC₅₀ value (half-maximal inhibitory concentration) is calculated from the dose-response curve [2] [1].

3. Evaluation of Resistance Mechanisms via Genetic Sensitization

- Purpose: To confirm that intrinsic resistance is due to a specific SPase mutation [1].

- Protocol: Isogenic mutant strains are constructed where the resistance-conferring proline codon in the chromosomal spsB or lepB gene (encoding SPase) is replaced with a serine or leucine codon, using techniques like site-directed mutagenesis and homologous recombination. The MICs of arylomycins are then compared between the wild-type and the isogenic sensitized mutant strains [2] [1].

Key Takeaways for Researchers

- This compound's limited spectrum is not an intrinsic scaffold flaw but is due to a prevalent natural resistance mutation in SPase [1].

- The arylomycin core scaffold is highly promising for development, as evidenced by the success of optimized analogs like G0775, which achieve broad-spectrum activity against Gram-negative pathogens [3] [4].

- The primary strategy for optimization involves modifying the molecule to enhance binding to SPases that contain the resistance-conferring proline residue, particularly through C-terminal and lipopeptide tail modifications [2] [4] [5].

References

- 1. Broad Spectrum Antibiotic Activity of the Arylomycin Natural Products... [pmc.ncbi.nlm.nih.gov]

- 2. Efforts toward broadening the spectrum antibiotic... of arylomycin [pmc.ncbi.nlm.nih.gov]

- 3. - Wikipedia Arylomycin [en.wikipedia.org]

- 4. Optimized arylomycins are a new class of Gram - negative ... | Nature [nature.com]

- 5. Initial efforts toward the optimization of arylomycins for antibiotic... [pmc.ncbi.nlm.nih.gov]

arylomycin A2 essential oil properties

Compound Profile: Arylomycin A2

This compound is a lipohexapeptide macrocycle antibiotic produced by certain Streptomyces strains. It is a potent inhibitor of bacterial type I signal peptidase (SPase), an essential enzyme in the bacterial secretory pathway, making it a promising candidate for combating drug-resistant bacteria [1].

| Property | Description |

|---|---|

| Chemical Class | Lipohexapeptide featuring a biaryl-bridged macrocycle [1] [2] |

| Molecular Formula | C₄₆H₆₈N₆O₁₁ [3] |

| Proposed Biosynthetic Class | Non-Ribosomal Peptide (NRPS) [3] |

| Producing Organisms | Streptomyces sp. Tü 6075, Streptomyces parvus, Streptomyces filamentosus [4] [1] [3] |

| Molecular Weight | Calculated to be ~881.07 g/mol (based on formula) |

| Mechanism of Action | Inhibition of bacterial Type I Signal Peptidase (SPase) [1] |

| Primary Bioactivity | Antibacterial, particularly against Gram-positive pathogens [1] |

Biosynthesis and Gene Cluster

The production of this compound is directed by a dedicated biosynthetic gene cluster (BGC). The cluster from Streptomyces filamentosus (MIBiG ID: BGC0000306) is approximately 67 kilobases and contains key genes for non-ribosomal peptide synthesis (NRPS) and post-modification [4] [3].

The following diagram illustrates the functional modules of the core NRPS machinery and the key cytochrome P450 enzyme, AryC, responsible for macrocyclization.

Simplified biosynthetic pathway for this compound.

Mechanism of Action and Resistance

This compound exerts its antibacterial effect by specifically targeting the bacterial Type I signal peptidase (SPase or SpsB), an essential serine endopeptidase. The diagram below outlines its mechanism and the basis of intrinsic resistance in some bacteria.

Mechanism of action and intrinsic resistance to this compound.

Natural resistance in pathogens like Staphylococcus aureus and Escherichia coli is linked to a Serine-to-Proline mutation in their SPase catalytic center, reducing arylomycin binding affinity [4]. This suggests arylomycins are latent antibiotics effective against bacteria with susceptible SPase variants [1].

Biological Activity and Quantitative Data

This compound shows promising but narrow-spectrum antibacterial activity. Synthetic analogs like G0775 have been developed to overcome limitations and exhibit broader efficacy [1].

| Biological Assay / Property | Result / Value |

|---|---|

| Antibacterial Activity (Synthetic A2) | Equals activity of prescribed antibiotics against S. epidermidis [5]. |

| Spectrum of Natural A2 | Limited to Gram-positive bacteria (e.g., S. pneumoniae); activity in Gram-negatives requires compromised outer membrane [1]. |

| Cytotoxicity | No significant toxicity data for A2 itself, but synthetic analog G0775 progressed to advanced studies [1]. |

| Key Structural Features for Activity | Biaryl linkage, N-methylation, and lipidation are critical; glycosylation is less important [5]. |

Key Experimental Protocols

1. Chemo-enzymatic Synthesis of this compound [2] This protocol combines chemical peptide synthesis with enzymatic biaryl coupling for efficient production.

- Step 1: Lipopeptide Side Chain Synthesis: The lipid tail is constructed via liquid-phase peptide synthesis (LPPS). A key step involves generating a Grubbs cuprate reagent from 1-bromo-3-methylbutane, reacting it with ethyl 7-bromoheptanoate to form the lipid backbone ester, followed by saponification to the free acid.